Cas no 1235181-40-4 (2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide)

2-(4-Methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide is a sulfonamide derivative featuring a methoxyphenyl and pyridinylpiperidinylmethyl moiety. Its structure suggests potential utility as an intermediate in medicinal chemistry, particularly in the development of receptor-targeting compounds. The presence of the sulfonamide group enhances binding affinity and selectivity, while the methoxyphenyl and pyridinylpiperidine components may contribute to improved pharmacokinetic properties. This compound is of interest for research applications, including the study of enzyme inhibition or modulation of biological pathways. Its well-defined chemical structure allows for precise modifications, making it a valuable candidate for further pharmacological exploration. Suitable for controlled laboratory use under appropriate safety protocols.
2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide structure
1235181-40-4 structure
Product Name:2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide
CAS No:1235181-40-4
MF:C20H27N3O3S
MW:389.511683702469
CID:5924887
PubChem ID:49684421
Update Time:2025-05-25

2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide
    • 2-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide
    • 1235181-40-4
    • 2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide
    • F5017-1432
    • AKOS024490304
    • 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide
    • VU0629816-1
    • Inchi: 1S/C20H27N3O3S/c1-26-19-7-5-17(6-8-19)11-15-27(24,25)22-16-18-9-13-23(14-10-18)20-4-2-3-12-21-20/h2-8,12,18,22H,9-11,13-16H2,1H3
    • InChI Key: SAEQKBGVRNDAJK-UHFFFAOYSA-N
    • SMILES: C(S(NCC1CCN(C2=NC=CC=C2)CC1)(=O)=O)CC1=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 389.17731291g/mol
  • Monoisotopic Mass: 389.17731291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 79.9Ų

2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide Pricemore >>

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Additional information on 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide

Latest Research on 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide (CAS: 1235181-40-4) in Chemical Biology and Pharmaceutical Applications

The compound 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide (CAS: 1235181-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, making it a compound of high interest for further development.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide exhibits high affinity for certain G-protein-coupled receptors (GPCRs) and ion channels, which are implicated in a range of neurological and inflammatory disorders. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to map the binding sites and understand the structural basis of its activity. These findings provide a solid foundation for the rational design of derivatives with improved selectivity and potency.

In addition to its target engagement, the pharmacokinetic profile of 1235181-40-4 has been a focal point of recent studies. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have revealed favorable characteristics, including good oral bioavailability and moderate plasma half-life. These attributes position the compound as a viable candidate for further development, particularly in oral formulations. However, challenges such as potential drug-drug interactions and metabolic stability in human liver microsomes remain areas requiring further optimization.

Preclinical efficacy studies have demonstrated the therapeutic potential of 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide in animal models of pain and inflammation. For instance, in rodent models of neuropathic pain, the compound exhibited significant analgesic effects at doses that were well-tolerated. These effects were attributed to its modulation of key inflammatory mediators and ion channels involved in pain signaling pathways. Such findings underscore its potential as a novel analgesic agent with a mechanism distinct from existing therapies.

Despite these promising results, several challenges remain to be addressed. The specificity of 1235181-40-4 for its intended targets needs further validation to minimize off-target effects. Additionally, comprehensive toxicology studies are required to assess its safety profile in long-term use. Researchers are also exploring the synthesis of analogs to enhance its pharmacological properties while reducing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide represents a promising scaffold in the development of new therapeutic agents. Its unique chemical structure, combined with its favorable pharmacokinetic and pharmacodynamic properties, makes it a compound of significant interest. Ongoing research aims to further elucidate its mechanisms, optimize its properties, and evaluate its potential in clinical settings. The findings from these studies could pave the way for novel treatments in areas such as neurology, inflammation, and beyond.

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